molecular formula C9H4Cl2FN B2567009 1,4-Dichloro-7-fluoroisoquinoline CAS No. 1402004-82-3

1,4-Dichloro-7-fluoroisoquinoline

Cat. No.: B2567009
CAS No.: 1402004-82-3
M. Wt: 216.04
InChI Key: POQMPLFHBMTYGD-UHFFFAOYSA-N
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Description

1,4-Dichloro-7-fluoroisoquinoline: is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical and physical properties, making it an important compound in various scientific and industrial applications .

Scientific Research Applications

1,4-Dichloro-7-fluoroisoquinoline has a wide range of scientific research applications, including:

Safety and Hazards

The safety information for 1,4-Dichloro-7-fluoroisoquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-7-fluoroisoquinoline can be synthesized through several synthetic routes. One common method involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring. This can be achieved through halogenation reactions using reagents such as chlorine gas and fluorine gas under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that include the cyclization of precursors bearing pre-fluorinated and pre-chlorinated benzene rings. These processes are optimized for high yield and purity, and may involve the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-7-fluoroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .

Comparison with Similar Compounds

Uniqueness: 1,4-Dichloro-7-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1,4-dichloro-7-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQMPLFHBMTYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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